molecular formula C7H9IN2O2 B187856 5-Iodo-2,4-dimethoxy-6-methylpyrimidine CAS No. 107166-93-8

5-Iodo-2,4-dimethoxy-6-methylpyrimidine

Cat. No. B187856
M. Wt: 280.06 g/mol
InChI Key: MNHCZKPPXAZXED-UHFFFAOYSA-N
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Description

“5-Iodo-2,4-dimethoxy-6-methylpyrimidine” is a chemical compound with the molecular formula C6H7IN2O2 . It is a solid substance that is white to cream or pale yellow in color .


Molecular Structure Analysis

The molecular structure of “5-Iodo-2,4-dimethoxy-6-methylpyrimidine” can be represented by the SMILES string COC1=NC(=NC=C1I)OC . This indicates that the molecule consists of a pyrimidine ring with iodine, methyl, and methoxy groups attached to it .


Physical And Chemical Properties Analysis

“5-Iodo-2,4-dimethoxy-6-methylpyrimidine” has a molecular weight of 266.038 g/mol . It has a melting point range of 71°C to 75°C . The compound is sensitive to light . Its density is 1.8±0.1 g/cm3, and it has a boiling point of 328.7±52.0 °C at 760 mmHg .

Safety And Hazards

“5-Iodo-2,4-dimethoxy-6-methylpyrimidine” is classified as an eye irritant and skin irritant . It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-iodo-2,4-dimethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCZKPPXAZXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,4-dimethoxy-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Wada, K Ohki, S Nagai… - Journal of heterocyclic …, 1991 - Wiley Online Library
The reaction of various 5‐iodopyrimidines with α,β‐unsaturated ketones in the presence of palladium diacetate‐triphenylphosphine complex in triethylamine are investigated. In the …
Number of citations: 13 onlinelibrary.wiley.com
RT Walker, AS Jones - 1989 - apps.dtic.mil
The work described here is an attempt to synthesis nucleoside analogues which are targetted against the replicase of negative-strand viruses. Two lines of investigation have been …
Number of citations: 0 apps.dtic.mil

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